2-Piperidinone, 3-[(4-fluorophenyl)methyl]-
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Overview
Description
2-Piperidinone, 3-[(4-fluorophenyl)methyl]-: is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine and its derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids
Scientific Research Applications
2-Piperidinone, 3-[(4-fluorophenyl)methyl]- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex piperidine derivatives.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperidinone, 3-[(4-fluorophenyl)methyl]- typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluorobenzylamine with a suitable lactam precursor under cyclization conditions . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired piperidinone structure.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes steps such as hydrogenation, cyclization, and purification to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Piperidinone, 3-[(4-fluorophenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted piperidines and N-oxides, which can have significant pharmacological properties .
Mechanism of Action
The mechanism of action of 2-Piperidinone, 3-[(4-fluorophenyl)methyl]- involves its interaction with specific molecular targets in the body. It can act as an enzyme inhibitor or receptor ligand, modulating various biochemical pathways. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
2-Piperidinone: A simpler analog without the fluorophenyl group.
3-Piperidinone: Another analog with different substitution patterns.
4-Fluorobenzylamine: A precursor used in the synthesis of the target compound.
Uniqueness: 2-Piperidinone, 3-[(4-fluorophenyl)methyl]- is unique due to the presence of the 4-fluorophenyl group, which can enhance its pharmacological properties and specificity for certain biological targets. This makes it a valuable compound in drug design and development .
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]piperidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c13-11-5-3-9(4-6-11)8-10-2-1-7-14-12(10)15/h3-6,10H,1-2,7-8H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHUFKNGGSTLGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)CC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437892 |
Source
|
Record name | 2-PIPERIDINONE, 3-[(4-FLUOROPHENYL)METHYL]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00437892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878887-93-5 |
Source
|
Record name | 2-PIPERIDINONE, 3-[(4-FLUOROPHENYL)METHYL]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00437892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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